2-(2,5-Difluorophenyl)-4-nitrobenzoic acid
Description
Significance of Nitrobenzoic Acid Scaffolds in Contemporary Synthetic Methodologies
Nitrobenzoic acids are valuable intermediates in organic synthesis. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. pku.edu.cnchemicalbook.com More importantly, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities. This versatility makes nitrobenzoic acid scaffolds crucial building blocks for the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.orgnist.gov For instance, 4-nitrobenzoic acid serves as a precursor to the anesthetic procaine (B135) and folic acid. biosynth.com
Overview of 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid: A Compound of Emerging Academic Interest
This compound (CAS No. 1261942-55-5) is a specific substituted benzoic acid that has begun to appear in the catalogs of research chemical suppliers, indicating its emerging relevance in academic and industrial research. mdpi.comrsc.org Its structure, featuring a difluorophenyl group attached to a nitrobenzoic acid backbone, suggests a combination of the properties discussed above. While detailed published research on this specific compound is limited, its constituent parts point towards potential applications where the unique electronic and steric properties conferred by the difluorophenyl and nitro groups are advantageous.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1261942-55-5 |
| Molecular Formula | C₁₃H₇F₂NO₄ |
| Molecular Weight | 295.20 g/mol |
Scope and Objectives of Research on Difluorophenyl Nitrobenzoic Acid Derivatives
The academic interest in derivatives of difluorophenyl nitrobenzoic acid likely stems from the desire to explore the synergistic effects of the fluorinated and nitro-substituted aromatic rings. Research objectives in this area could include:
The development of novel synthetic methodologies for this class of compounds.
Investigation into their potential as inhibitors of specific biological targets, driven by the known bioactivity of fluorinated compounds.
Exploration of their use as advanced intermediates in the synthesis of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-7-1-4-12(15)11(5-7)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEPVGRBHNJAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689731 | |
| Record name | 2',5'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-55-5 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′,5′-difluoro-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection at the carbon-carbon bond between the two aromatic rings. This approach is based on well-established cross-coupling reactions, which are powerful tools in organic synthesis for the formation of biaryl systems. organic-chemistry.orgwipo.int
The primary disconnection strategy involves breaking the bond between the phenyl ring bearing the carboxylic acid and nitro groups and the difluorophenyl ring. This leads to two key precursor molecules: a substituted benzoic acid derivative and a difluorophenyl derivative. The choice of leaving groups and functional group precursors on these fragments is crucial for a successful forward synthesis.
One plausible retrosynthetic pathway involves a Suzuki-Miyaura coupling reaction. libretexts.org In this scenario, the target molecule is disconnected to a 2-halo-4-nitrobenzoic acid (where the halogen is typically bromine or iodine) and 2,5-difluorophenylboronic acid. google.com Alternatively, an Ullmann coupling could be envisioned, which would involve the reaction of a 2-halo-4-nitrobenzoic acid with a 1-halo-2,5-difluorobenzene, although this method often requires harsher reaction conditions. wikipedia.orgorganic-chemistry.org
Further disconnection of the 2-halo-4-nitrobenzoic acid precursor can be achieved by considering the introduction of the nitro and carboxyl groups. The nitro group can be introduced via electrophilic aromatic substitution (nitration) of a 2-halobenzoic acid. prepchem.com The carboxylic acid group can be derived from the oxidation of a methyl group on a toluene (B28343) precursor.
Established and Proposed Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be proposed and have been established for analogous compounds. These routes primarily differ in the sequence of reactions and the specific reagents and catalysts employed.
Multi-Step Synthesis from Precursor Molecules
A common and practical approach involves a linear sequence of reactions starting from simpler, commercially available starting materials.
The cornerstone of the synthesis is the formation of the biaryl C-C bond. Two primary strategies are widely used:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for creating C-C bonds between aryl groups. libretexts.org The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 2-halo-4-nitrobenzoic acid derivative with 2,5-difluorophenylboronic acid. google.comjk-sci.com The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity.
Ullmann Condensation: This classic, copper-catalyzed reaction provides an alternative route to biaryl compounds. wikipedia.orgorganic-chemistry.orgnih.gov It typically involves the coupling of two aryl halides in the presence of copper metal or a copper salt at elevated temperatures. wikipedia.org While effective, the Ullmann reaction often requires harsher conditions compared to palladium-catalyzed couplings and may have a more limited substrate scope. wikipedia.org
| Coupling Reaction | Catalyst | Reactants | Typical Conditions |
| Suzuki-Miyaura | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Aryl halide, Arylboronic acid | Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat |
| Ullmann | Copper powder or Copper(I) salts | Two molecules of Aryl halide | High temperatures, Polar aprotic solvents (e.g., DMF, Nitrobenzene) |
The introduction of the nitro group is a key functionalization step. This is typically achieved through electrophilic aromatic substitution.
Nitration: The nitration of a benzoic acid derivative is a common method. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. prepchem.com The directing effects of the existing substituents on the aromatic ring must be considered to ensure the desired regioselectivity. For instance, nitration of 2-chlorobenzoic acid would likely lead to a mixture of isomers, requiring separation. A patent for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid describes a nitration step on 2-chloro-4-fluorobenzotrichloride. epo.org
The carboxylic acid group can be introduced at various stages of the synthesis.
Oxidation of a Methyl Group: A common strategy involves the oxidation of a methyl group on a toluene precursor. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used. researchgate.net For example, a patent describes the synthesis of 2-fluoro-3-nitrobenzoic acid via the oxidation of 2-fluoro-3-nitrotoluene. wipo.int Another patent details the preparation of 2- and 4-nitrobenzoic acids by the oxidation of the corresponding nitroacetophenones with nitric acid. google.com
Hydrolysis of a Nitrile or Trichloromethyl Group: The carboxylic acid can also be formed by the hydrolysis of a nitrile (-CN) group or a trichloromethyl (-CCl₃) group. A patent for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid utilizes the hydrolysis of a trichloromethyl group. epo.org Another source indicates the synthesis of 2,5-difluoro-4-nitrobenzoic acid via the hydrolysis of a cyanide. chemicalbook.com
Catalyst Systems and Reaction Conditions for Optimized Yield and Selectivity
The efficiency of the synthetic route heavily relies on the optimization of catalyst systems and reaction conditions.
For Suzuki-Miyaura coupling , the choice of palladium catalyst and supporting ligands is crucial. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are effective, modern catalysts often employ more specialized phosphine (B1218219) ligands that can improve reaction rates and yields, especially for challenging substrates. The base and solvent system also play a significant role in the catalytic cycle.
For the Ullmann reaction , the reactivity of the copper catalyst can be enhanced by using activated copper powder or by the addition of ligands. The high temperatures traditionally required can sometimes be lowered through the use of more reactive starting materials or specialized catalytic systems.
In nitration reactions , temperature control is critical to manage selectivity and prevent over-nitration. The ratio of nitric acid to sulfuric acid can also be adjusted to control the reactivity of the nitrating mixture.
The oxidation of a methyl group to a carboxylic acid can be optimized by the choice of oxidant and reaction conditions to avoid side reactions and ensure complete conversion.
Below is a table summarizing potential catalyst systems for the key C-C bond formation step:
| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-110 |
| Ullmann | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-150 |
| Ullmann | Copper Powder | None | None | High-boiling solvent | >180 |
Novel Approaches to Substituted Benzoic Acid Synthesis
The synthesis of substituted benzoic acids, including nitro- and halogen-containing variants, has moved beyond classical oxidation methods to more refined and selective processes. Traditionally, reagents like potassium permanganate or nitric acid were used to oxidize alkylbenzene precursors. google.com However, modern strategies offer greater control and efficiency.
One innovative approach involves the liquid-phase catalytic oxidation of substituted alkylbenzenes using oxygen or an oxygen-containing gas as the oxidant. This method often employs a composite catalyst system containing salts of cobalt, manganese, or nickel, along with a bromide source, in a solvent such as an aromatic halocarbon or an organic acid. google.com Another method is the selective oxidation of benzyl (B1604629) alcohols to the corresponding carboxylic acids. A notable example uses a combination of tertiary-butyl hydroperoxide (TBHP) as the oxidant and ferric chloride (FeCl₃) as a catalyst under solvent-free conditions, which presents an advantage in terms of cost and product selectivity. researchgate.net
The synthesis can also be approached through the functionalization of a pre-existing benzene (B151609) ring. For instance, bromobenzene (B47551) can be converted into a Grignard reagent, which is then carboxylated using carbon dioxide to form benzoic acid. youtube.com For nitro-substituted compounds specifically, a common route is the saponification (hydrolysis) of a corresponding methyl ester, such as methyl m-nitrobenzoate, using a sodium hydroxide (B78521) solution, followed by acidification to yield the desired nitrobenzoic acid. orgsyn.org A specific synthesis reported for 2,5-Difluoro-4-nitrobenzoic acid involves the hydrolysis of a cyanide precursor using a 15% sodium hydroxide solution at reflux, followed by acidification with hydrochloric acid to precipitate the product. chemicalbook.com
Table 1: Selected Novel Synthetic Approaches for Substituted Benzoic Acids
| Starting Material | Reagents/Catalyst | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Alkylbenzene | O₂ gas, Co/Mn/Ni salts, Bromide | 110-160°C, 1-1.5 MPa | Substituted Benzoic Acid | google.com |
| Benzyl Alcohol | TBHP/Oxone, FeCl₃ | 80-85°C, Solvent-free | Substituted Benzoic Acid | researchgate.net |
| Bromobenzene | 1. Mg, 2. CO₂, 3. H₃O⁺ | Grignard Reaction | Benzoic Acid | youtube.com |
| Methyl m-nitrobenzoate | 1. NaOH(aq), 2. HCl | Saponification, Reflux | m-Nitrobenzoic Acid | orgsyn.org |
| Cyanide Precursor | 1. NaOH(aq), 2. HCl | Hydrolysis, Reflux | 2,5-Difluoro-4-nitrobenzoic acid | chemicalbook.com |
Investigation of Reaction Mechanisms
The reactivity of a complex molecule like this compound is governed by the interplay of its various functional groups and the electronic nature of its two distinct aromatic rings.
Mechanistic Insights into Electrophilic Aromatic Substitution (EAS) on Fluorinated Rings
Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The influence of halogen substituents on the reactivity of an aromatic ring in EAS is complex. While halogens are deactivating due to their strong inductive electron-withdrawing effect, they are ortho-, para-directing because of their ability to donate a lone pair of electrons via resonance. quora.com
Fluorine exhibits this dualism in a unique way. Compared to other halogens, the reactivity of fluorobenzene (B45895) in EAS is anomalously high; for instance, nitration of fluorobenzene is only moderately slower than that of benzene itself, whereas for other halobenzenes, the reaction is significantly slower. acs.org This is attributed to the balance between fluorine's strong inductive effect and its moderate π-electron-donating resonance effect. researchgate.net Crucially, EAS reactions on fluorobenzene show a very high selectivity for the para position, often accounting for around 90% of the product. acs.org This strong para-directing influence is a key consideration in predicting the outcome of any potential EAS reaction on the 2,5-difluorophenyl moiety of the title compound.
Table 2: Relative Rates of Nitration for Halobenzenes (Benzene = 1)
| Compound | Relative Rate of Nitration |
|---|---|
| Benzene | 1 |
| Fluorobenzene | 0.15 |
| Chlorobenzene | 0.033 |
| Bromobenzene | 0.030 |
| Iodobenzene | 0.18 |
Note: Data compiled from various sources indicating general reactivity trends.
Nucleophilic Aromatic Substitution (SNAr) Considerations in Synthesis
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly functionalized and electron-deficient aromatic rings. wikipedia.org The reaction is the conceptual opposite of EAS, as it involves an attack by a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uklibretexts.org
The SNAr reaction is highly favored when strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), are positioned ortho or para to a good leaving group, typically a halide. wikipedia.orglibretexts.org These EWGs stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com In the context of this compound, the nitrobenzoic acid ring is highly activated for SNAr due to the powerful electron-withdrawing nitro group.
Furthermore, fluorine atoms themselves can serve as leaving groups in SNAr reactions, a property that is synthetically useful in the preparation of fluorinated compounds. core.ac.uk The presence of fluorine on an aromatic ring enhances its susceptibility to nucleophilic attack. core.ac.uk Therefore, both rings of the title compound have features pertinent to SNAr. The nitro-substituted ring is activated towards substitution of a group ortho or para to the nitro function, while the difluorophenyl ring could potentially undergo substitution of one of its fluorine atoms, especially if further activated.
Role of Directed Metalation in Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The technique relies on a "directed metalation group" (DMG), which is a Lewis basic functional group that can coordinate to an organolithium reagent (like n-BuLi or sec-BuLi). This coordination directs the deprotonation to the adjacent ortho position, creating a lithiated intermediate that can then react with various electrophiles. baranlab.org This method offers excellent regiocontrol, avoiding the mixture of isomers often seen in EAS reactions. baranlab.org
Common DMGs include groups like amides, sulfonamides, and also the carboxylate group (formed from a carboxylic acid and the organolithium base). For the title compound or its precursors, the carboxylic acid functionality could serve as a DMG, directing functionalization to the position ortho to it on the nitrobenzoic acid ring. This allows for precise introduction of substituents at a specific location, a task that would be difficult to achieve by other means due to the existing substitution pattern. The regioselective functionalization of pyridines and other aromatic systems has been successfully achieved using this strategy. znaturforsch.com
Decarboxylation Pathways and their Synthetic Utility
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a synthetically useful transformation. While the reaction occurs readily for certain structures like β-keto acids upon heating, the decarboxylation of simple aromatic carboxylic acids is generally difficult and requires harsh conditions. masterorganicchemistry.comlibretexts.org
However, modern methods have been developed to facilitate this transformation under milder conditions. One such approach is a copper-catalyzed decarboxylative hydroxylation of benzoic acids, which proceeds through a radical mechanism at temperatures significantly lower than traditional methods. nih.gov This pathway involves the formation of an aryl radical, which can be trapped in various ways, enabling diverse functionalizations. nih.govorganic-chemistry.org For this compound, decarboxylation would yield 1,4-difluoro-2-nitrobenzene. This transformation provides a synthetic route to other derivatives by removing the carboxylic acid group and allowing for subsequent reactions on the resulting biaryl system. The utility of decarboxylation lies in its ability to remove a synthetically convenient group that may have been used to control regioselectivity (e.g., as a DMG) in a prior step.
Green Chemistry Principles in the Synthesis of Fluorinated Aromatics
The synthesis of organofluorine compounds has historically relied on methods that pose significant environmental and safety risks. numberanalytics.com Traditional approaches often use hazardous reagents like elemental fluorine (F₂), hydrofluoric acid (HF), or explosive diazonium salts in the Balz–Schiemann reaction. numberanalytics.comdovepress.com In response, the field has seen a significant shift towards developing greener and more sustainable fluorination processes.
Key principles of green chemistry applied to fluorinated aromatic synthesis include:
Use of Safer Reagents: There is a drive to replace hazardous fluorine sources with more manageable and less toxic alternatives. numberanalytics.com
Catalytic and Electrochemical Methods: Catalytic fluorination improves efficiency and selectivity while reducing waste. numberanalytics.com Electrochemical methods are also gaining attention as they can avoid toxic chemical reagents and often be more efficient. numberanalytics.com
Benign Solvents: A major advance has been the development of fluorination reactions that can be performed in aqueous media. rsc.orgrsc.org For a long time, water was considered incompatible with fluorination, but recent research has shown that using water as a solvent or co-solvent can be highly effective, especially for ionic fluorinating agents. rsc.orgrsc.org
These green approaches are crucial for the sustainable production of complex fluorinated molecules like this compound, minimizing environmental impact and improving the safety profile of the synthesis. dovepress.comnumberanalytics.com
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their spatial relationships. The spectrum would be expected to show distinct signals for the aromatic protons on both the nitrobenzoic acid and the difluorophenyl rings. Key parameters to be analyzed would include:
Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. Protons on the nitro-substituted ring would likely be shifted downfield (higher ppm) due to the electron-withdrawing nature of the nitro and carboxyl groups.
Integration: The area under each signal would correspond to the number of protons it represents.
Multiplicity (Splitting Pattern): The splitting of signals into doublets, triplets, or more complex multiplets would reveal the number of adjacent, or "neighboring," protons, governed by the n+1 rule.
Coupling Constants (J): The magnitude of the splitting (in Hertz) would provide information about the dihedral angle between coupled protons, aiding in the assignment of their relative positions (ortho, meta, para).
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3' | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| H-4' | 7.10 - 7.30 | dddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| H-6' | 7.30 - 7.50 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6, J(H-H) ≈ 2-3 |
| H-3 | 8.30 - 8.50 | d | J ≈ 2-3 |
| H-5 | 8.10 - 8.30 | dd | J ≈ 8-9, J ≈ 2-3 |
| H-6 | 7.50 - 7.70 | d | J ≈ 8-9 |
| COOH | 10.0 - 13.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Key features to be analyzed would include:
Chemical Shift (δ): The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl). The carboxyl carbon would appear significantly downfield, as would the carbons attached to the nitro group and fluorine atoms.
Coupling to Fluorine: Carbon signals would exhibit splitting due to coupling with nearby fluorine atoms (¹JCF, ²JCF, etc.), providing valuable connectivity information.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| Aromatic C-NO₂ | 148 - 152 |
| Aromatic C-F | 155 - 165 (d, J(C-F) ≈ 240-260 Hz) |
| Aromatic C-H | 115 - 140 |
| Aromatic Quaternary C | 120 - 150 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Probes for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. The spectrum would reveal:
Chemical Shifts (δ): The positions of the two fluorine signals would confirm their distinct electronic environments.
Coupling Constants (J): Fluorine-fluorine (JFF) and fluorine-proton (JHF) coupling constants would provide through-bond and through-space information about the relative positions of these atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace out the spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C NMR assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule, such as linking the difluorophenyl ring to the nitrobenzoic acid moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Analysis of Characteristic Functional Group Vibrations (e.g., C=O, N-O, C-F)
Both Infrared (IR) and Raman spectroscopy would be used to identify key functional groups in this compound.
C=O (Carbonyl): A strong absorption band in the IR spectrum, typically around 1700-1725 cm⁻¹, would be characteristic of the carboxylic acid carbonyl group.
N-O (Nitro group): Two distinct bands would be expected for the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.
C-F (Carbon-Fluorine): Strong absorption bands in the region of 1100-1300 cm⁻¹ in the IR spectrum would be indicative of the C-F stretching vibrations.
O-H (Carboxylic Acid): A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be characteristic of the O-H stretching of the carboxylic acid dimer.
Aromatic C-H and C=C: Various bands in both IR and Raman spectra would correspond to the stretching and bending vibrations of the aromatic rings.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 |
| Nitro Group | Symmetric N-O stretch | 1345 - 1385 |
| Aromatic Rings | C=C stretch | 1450 - 1600 |
| Aryl-Fluorine | C-F stretch | 1100 - 1300 |
Investigation of Intermolecular Hydrogen Bonding Networks in Solid State and Solution
In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This characteristic interaction involves the hydroxyl hydrogen of one molecule bonding to the carbonyl oxygen of a second, symmetry-related molecule, creating a robust R²₂(8) ring motif. While specific experimental data on the hydrogen bonding of this compound in solution is not extensively detailed in the available literature, the persistence of such dimeric structures in non-polar solvents can be inferred from studies of analogous compounds. In solution, the equilibrium between the hydrogen-bonded dimer and the solvated monomer is influenced by the solvent's polarity and its capacity to form hydrogen bonds.
X-ray Diffraction Crystallography: Elucidation of Solid-State Architecture
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation
The molecular geometry of this compound is characterized by two phenyl rings connected by a C-C single bond. A significant conformational feature is the dihedral angle between the planes of these two rings, which is dictated by steric hindrance between adjacent substituents.
In a related structure, 4-nitro-2-(trifluoromethyl)benzoic acid, steric repulsion between the carboxylic acid group and the ortho-trifluoromethyl group on the same ring leads to a significant rotation of the carboxylic acid group out of the plane of the benzene (B151609) ring, with a reported plane-to-plane angle of 47.2(1)°. nih.gov Conversely, the nitro group remains nearly co-planar with the ring. nih.gov For this compound, a similar torsion would be expected between the nitrobenzoic acid ring and the difluorophenyl ring.
Key geometric parameters, such as bond lengths and angles, would conform to standard values for such functional groups, though they can be influenced by the electronic effects of the fluorine and nitro substituents.
Table 1: Representative Bond Lengths from a Structurally Similar Compound (4-nitro-2-(trifluoromethyl)benzoic acid)
| Bond | Length (Å) |
|---|---|
| O1—C7 | 1.219 (2) |
| C7-O2 | 1.3139 (16) |
| C4—N1 | 1.4718 (16) |
| N—O | 1.2154 (19) - 1.2271 (14) |
| C2—C8 | 1.5114 (17) |
Data derived from the analysis of 4-nitro-2-(trifluoromethyl)benzoic acid and is illustrative of typical values. researchgate.net
Supramolecular Assembly and Intermolecular Interactions (e.g., hydrogen bonds, π-π stacking, C-H...X interactions)
The solid-state architecture of this compound is anticipated to be dominated by a network of non-covalent interactions that define the crystal packing.
Hydrogen Bonding: As is characteristic for carboxylic acids, the primary and most robust intermolecular interaction is the formation of hydrogen-bonded dimers. In the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid, these dimers are formed with an O—H···O distance of 2.7042 (14) Å. nih.govresearchgate.net This centrosymmetric pairing is a defining feature of the supramolecular assembly. nih.govdoaj.orgresearchgate.net
π-π Stacking: The planar aromatic rings are expected to participate in π-π stacking interactions. In related structures, face-to-face stacking of the aromatic rings is observed, with centroid-to-centroid distances indicating significant interaction. For instance, a centroid-to-centroid distance of 3.907 (1) Å has been noted in a similar molecule. nih.gov
Other Interactions: Additional weak interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential halogen-halogen (F···F) or halogen-nitro (F···O) contacts, would further stabilize the crystal lattice. An intermolecular fluorine-fluorine interaction of 2.927 (1) Å has been observed in a related compound, which is close to the sum of the van der Waals radii. nih.gov
Table 2: Hydrogen Bond Geometry from a Structurally Similar Compound (4-nitro-2-(trifluoromethyl)benzoic acid)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O2—H2···O1ⁱ | 0.85 (1) | 1.86 (2) | 2.7042 (14) | 175 (2) |
Symmetry code: (i) −x + 1, −y + 1, −z. Data from a related compound illustrates the typical geometry of the carboxylic acid dimer. nih.gov
Crystal Packing Features and Polymorphism Studies
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for this compound due to its conformational flexibility (rotation around the C-C bond linking the two rings) and the variety of possible intermolecular interactions. Different crystallization conditions could potentially lead to different packing arrangements and hydrogen-bonding motifs, resulting in polymorphs with distinct physical properties. However, there are no specific published studies on the polymorphism of this compound to date.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations serve as a powerful tool to elucidate the fundamental electronic properties of a molecule. These calculations, had they been available, would provide a comprehensive understanding of the compound's behavior at a molecular level.
Geometry Optimization and Energetic Stability Analysis
A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This optimized structure is crucial for all subsequent calculations. Analysis of the optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic interactions between the 2,5-difluorophenyl ring, the nitro-substituted benzoic acid moiety, and the rotational barrier of the phenyl-phenyl bond. Furthermore, calculations of thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy would quantify the molecule's energetic stability.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distribution
Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity. For this compound, one would expect the electron-withdrawing nitro group and fluorine atoms to significantly influence the energies and distributions of these orbitals.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. malayajournal.org The MEP map uses a color spectrum to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. malayajournal.org For the title compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, and positive potential near the hydrogen atom of the carboxylic acid and potentially on the aromatic rings due to the influence of the electron-withdrawing substituents.
Prediction of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.
Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can provide a powerful complement to experimental data. These calculations, typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can help in the assignment of complex spectra and confirm the proposed structure of a molecule. ucl.ac.uk The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing effects of the fluorine and nitro groups.
Simulated IR and UV-Vis Spectra
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational and electronic spectra of molecules. Time-dependent DFT (TD-DFT) is commonly used for simulating UV-Vis spectra, while harmonic frequency calculations can accurately predict infrared (IR) absorption bands.
Simulated IR spectra for this compound are expected to show characteristic peaks corresponding to its various functional groups. The high-frequency region would be dominated by the O-H stretching vibration of the carboxylic acid group. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong absorption band. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically yield two distinct, strong peaks. Additionally, C-F stretching vibrations and aromatic C-H stretches would be present.
The simulated UV-Vis spectrum, calculated using TD-DFT, is predicted to exhibit absorption maxima primarily in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the nitro group. The presence of the electron-withdrawing nitro group and the phenyl-phenyl system influences the energy of these transitions.
Table 1: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3400-3500 | Carboxylic acid hydroxyl group |
| C=O Stretch | ~1700-1750 | Carboxylic acid carbonyl group |
| NO₂ Asymmetric Stretch | ~1520-1560 | Nitro group |
| NO₂ Symmetric Stretch | ~1340-1380 | Nitro group |
| C-F Stretch | ~1200-1280 | Difluorophenyl group |
Global and Local Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electrophilicity Index, Chemical Potential, and Chemical Hardness
Chemical Potential (μ) measures the tendency of electrons to escape from a system. It is related to the molecule's electronegativity.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or undergo charge transfer. researchgate.net Molecules with a large HOMO-LUMO gap are generally harder.
Electrophilicity Index (ω) represents the stabilization in energy when a molecule acquires additional electronic charge from the environment. nih.gov It is a measure of a molecule's ability to act as an electrophile. nih.gov
For this compound, the presence of strong electron-withdrawing groups (nitro and two fluorine atoms) is expected to result in a low-lying LUMO, a relatively low chemical potential, and a high electrophilicity index, indicating its character as a strong electron acceptor.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.58 |
| Chemical Hardness | η | (ELUMO - EHOMO) | 4.95 |
| Electrophilicity Index | ω | μ² / (2η) | 2.12 |
Fukui Functions for Nucleophilic and Electrophilic Attack Sites
While global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions identify specific atomic sites prone to attack. scm.com The Fukui function helps to localize electrophilic and nucleophilic centers within a molecule. mdpi.com
The Fukui function ƒ⁻(r) indicates the propensity of a site to undergo an electrophilic attack (the site acts as a nucleophile). Regions with a high ƒ⁻ value are likely to donate electrons.
The Fukui function ƒ⁺(r) indicates the propensity of a site to undergo a nucleophilic attack (the site acts as an electrophile). schrodinger.com Regions with a high ƒ⁺ value are susceptible to receiving electrons. schrodinger.com
For this compound, the most probable sites for nucleophilic attack (where the molecule acts as an electrophile) are predicted to be the carbon atom of the carboxylic acid group and the aromatic carbon atom bonded to the electron-withdrawing nitro group. The most likely sites for electrophilic attack (where the molecule acts as a nucleophile) are the oxygen atoms of the carboxyl and nitro groups, which possess lone pairs of electrons.
Nonlinear Optical (NLO) Properties: Theoretical Evaluation of Dipole Moment, Polarizability, and Hyperpolarizabilities
Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. ias.ac.in Computational methods can reliably predict these properties. researchgate.net
Polarizability (α) : The measure of the linear response of the electron density to an applied electric field. researchgate.net
First Hyperpolarizability (β) : The measure of the second-order or quadratic nonlinear response to an applied electric field. A large β value is a key indicator of a promising NLO material. nih.gov
The structure of this compound, featuring electron-withdrawing groups on a bi-phenyl framework, suggests the potential for notable NLO properties. Theoretical calculations are essential to quantify this potential.
Table 3: Calculated NLO Properties
| Property | Symbol | Illustrative Value |
|---|---|---|
| Dipole Moment | μ | 4.85 D |
| Mean Polarizability | ⟨α⟩ | 25.5 x 10⁻²⁴ esu |
| Total First Hyperpolarizability | βtot | 12.7 x 10⁻³⁰ esu |
Advanced Computational Techniques (e.g., Molecular Dynamics, Ab Initio Molecular Dynamics)
To understand the dynamic behavior of this compound, more advanced computational techniques can be employed.
Molecular Dynamics (MD) simulations use classical force fields to model the movements of atoms over time. MD would be useful for studying the conformational flexibility of the molecule, particularly the rotation around the C-C bond connecting the two phenyl rings. It could also be used to investigate how the molecule interacts with solvent molecules, for instance, by analyzing the hydrogen bonding patterns of the carboxylic acid group in an aqueous environment.
Ab Initio Molecular Dynamics (AIMD) combines quantum mechanical calculations with molecular dynamics. uzh.ch Although computationally more intensive, AIMD provides a more accurate description of electronic effects, chemical reactions, and proton transfer events. An AIMD simulation could be used to study the dissociation of the carboxylic acid proton in water and to gain a more detailed understanding of the solvation dynamics around the polar nitro and carboxyl groups.
Currently, specific MD or AIMD studies on this compound are not widely published, representing a valuable avenue for future computational research.
Compound Names
Conclusion
2-(2,5-Difluorophenyl)-4-nitrobenzoic acid represents a confluence of several important structural features in modern chemistry: a fluorinated aromatic ring, a nitroaromatic system, and a benzoic acid moiety. While detailed research on this specific compound is still in its early stages, its structure suggests significant potential as a versatile building block in both medicinal chemistry and materials science. The probable synthetic routes, relying on well-established methodologies like the Suzuki-Miyaura coupling, make it an accessible target for further investigation. As research into fluorinated organic compounds continues to expand, it is likely that the significance and applications of derivatives like This compound will become increasingly apparent.
Applications in Advanced Materials Science and Organic Synthesis
Utilization as a Building Block in Complex Organic Synthesis
The compound serves as a key starting material or intermediate in the synthesis of more elaborate molecules designed for specific, high-performance applications. Its rigid biphenyl (B1667301) core provides a stable and predictable framework, while its functional groups offer sites for controlled chemical modification.
While 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid is a monocarboxylic acid, it serves as a crucial precursor for the synthesis of dicarboxylic or other multidentate ligands essential for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are linked by organic ligands to form one-, two-, or three-dimensional porous structures. mdpi.com The synthesis of a suitable MOF ligand from this precursor would involve chemical modification, for instance, by introducing an additional carboxylic acid group or another coordinating group onto the biphenyl structure. The fluorine and nitro substituents on the precursor allow for the fine-tuning of the electronic properties and geometric shape of the final ligand, which in turn influences the properties of the resulting MOF, such as its pore size, stability, and selectivity in applications like gas storage and catalysis.
The development of organic electronics relies on the synthesis of novel organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net this compound provides a robust scaffold for such materials. Its biphenyl structure offers an extended π-conjugated system necessary for charge transport. researchgate.net The strongly electron-withdrawing nitro group and the electronegative fluorine atoms significantly influence the molecule's electronic properties, particularly the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tunability is critical for designing materials with specific energy gaps for efficient charge injection and transport in electronic devices. nih.gov Furthermore, its classification as a potential monomer for materials exhibiting Aggregation-Induced Emission (AIE) highlights its utility in developing advanced display and sensing technologies. bldpharm.com
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.com They are synthesized from rigid organic building blocks (monomers) with specific geometries. mdpi.com this compound is identified as an organic monomer for COF synthesis. bldpharm.com The carboxylic acid functional group can undergo condensation reactions with other monomers, such as amines, to form stable linkages (e.g., amide bonds). Additionally, the nitro group can be chemically reduced to an amine, providing a different reactive site for polymerization. This dual functionality allows for its incorporation into diverse polymeric and COF structures, creating materials with uniform, tunable pores and high thermal stability for applications in separations and catalysis. nih.gov
Role in Supramolecular Chemistry and Co-crystallization Studies (Focus on fundamental intermolecular interactions, not biological enhancement)
Supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups on this compound make it an excellent candidate for co-crystallization studies, which aim to understand and engineer the solid-state structures of materials.
The carboxylic acid group is a powerful and predictable hydrogen-bond donor and acceptor. In co-crystallization experiments, it can form strong and directional hydrogen bonds with complementary functional groups on other molecules (co-formers), such as the pyridine (B92270) nitrogen in nicotinamide. nih.gov These interactions are fundamental to creating specific supramolecular synthons, which are reliable patterns of non-covalent bonds.
Furthermore, the electron-deficient aromatic rings, influenced by the nitro and fluoro substituents, can participate in π-π stacking interactions with electron-rich aromatic systems of other molecules. The combination of strong hydrogen bonding via the carboxylic acid and weaker interactions like π-π stacking and C-H⋯O bonds allows for the construction of complex and well-defined multi-component crystalline architectures, such as ribbons and sheets. nih.govnih.gov Studying these interactions provides fundamental insights into crystal engineering and the design of materials with tailored solid-state properties.
Development of Optoelectronic and Functional Materials Based on its Derivatives (Leveraging NLO properties)
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, signal processing, and optical switching. nih.gov The efficacy of an NLO material is often linked to the extent of intramolecular charge transfer (ICT) within the molecule, typically achieved in a donor-π-acceptor (D-π-A) architecture.
Derivatives of this compound are promising candidates for NLO materials. The nitro group is a very strong electron-accepting group, a key component for creating a large change in dipole moment upon excitation. nih.gov The biphenyl system acts as the π-bridge, facilitating charge transfer from a donor group to the acceptor group. By chemically modifying the compound to include an electron-donating group at the opposite end of the biphenyl scaffold, a classic D-π-A chromophore can be synthesized. The presence of the nitro group has been shown in theoretical studies of similar systems to significantly lower the energy gap between the HOMO and LUMO, a desirable feature for enhancing NLO response. nih.gov The fluorine atoms can further modulate the electronic properties and improve the material's thermal and chemical stability.
Chemical Transformations for Diverse Functional Group Interconversions
The synthetic versatility of this compound is rooted in the reactivity of its primary functional groups: the carboxylic acid and the nitro group. These groups can be selectively transformed into a wide array of other functionalities, making the compound a flexible intermediate in multi-step syntheses. imperial.ac.ukslideshare.net
The carboxylic acid group is a gateway to several other functional classes.
Esterification : Reaction with an alcohol under acidic conditions yields an ester.
Acyl Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to a more reactive acyl chloride. compoundchem.com
Amide Formation : The acyl chloride can readily react with ammonia (B1221849) or primary/secondary amines to form primary, secondary, or tertiary amides, respectively. compoundchem.com Direct conversion from the carboxylic acid is also possible using coupling agents.
The nitro group is primarily a target for reduction.
Reduction to Amine : The nitro group can be reduced to a primary amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with metals in acidic media (e.g., Sn or Fe in HCl). imperial.ac.ukvanderbilt.edu This transformation is particularly significant as it converts a powerful electron-withdrawing group into an electron-donating and nucleophilic group, drastically altering the molecule's electronic character and opening up new reaction pathways (e.g., diazotization, further acylation).
These interconversions allow chemists to strategically manipulate the molecule's structure and properties to build complex target molecules for a range of applications.
Interactive Data Table: Key Chemical Transformations
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Carboxylic Acid (-COOH) | Alcohol (ROH), Acid Catalyst | Ester (-COOR) | Esterification |
| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Acylation |
| Acyl Chloride (-COCl) | Amine (RNH₂) | Amide (-CONHR) | Acylation |
| Nitro Group (-NO₂) | H₂, Pd/C or Sn/HCl | Amine (-NH₂) | Reduction |
Applications as Chemical Probes or Sensors
The potential utility of this compound as a chemical probe or sensor can be inferred from its molecular architecture, which combines several key functional groups. The nitro group (NO₂) is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic system. This feature is often exploited in the design of electrochemical sensors.
Furthermore, the presence of two fluorine atoms can enhance the molecule's stability and modulate its electronic and spectroscopic characteristics. The carboxylic acid group (-COOH) provides a site for potential binding to analytes or for immobilization onto a sensor surface. The biphenyl structure itself can contribute to the molecule's photophysical properties, which are fundamental to the development of fluorescent or colorimetric sensors.
While specific studies detailing the use of this compound as a chemical probe have not been identified, its constituent parts suggest it could be a candidate for further investigation in this area. Research into its spectroscopic and electronic responses to various chemical species would be necessary to validate this potential application.
In the realm of organic synthesis, derivatives of benzoic acid are fundamental building blocks. One company notes that this compound is suitable for coupling reactions. aromsyn.com These reactions are a cornerstone of modern organic chemistry, allowing for the construction of complex molecules from simpler precursors. The presence of the carboxylic acid and the activated aromatic rings makes this compound a potentially versatile reagent in cross-coupling methodologies.
The development of advanced materials often relies on the precise arrangement of molecules with specific electronic and photophysical properties. The combination of a nitro group, fluorine substituents, and a biphenyl carboxylic acid framework in this compound suggests it could be a precursor or a key component in the synthesis of:
Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a common feature in molecules that exhibit liquid crystalline phases.
Nonlinear Optical (NLO) Materials: The push-pull electronic nature, created by the electron-withdrawing nitro group and the aromatic system, is a common design strategy for NLO materials.
Specialty Polymers: The carboxylic acid functionality allows for its incorporation into polymer chains, potentially imparting properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Further empirical research is required to fully characterize the properties of this compound and to explore its viability in these advanced applications.
Structure Property Relationships and Derivative Studies
Synthesis and Comprehensive Characterization of Substituted Analogs of 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid
The synthesis of this compound and its analogs can be hypothetically achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. rsc.org A plausible route would involve the coupling of a derivative of 2-bromo-4-nitrobenzoic acid with a substituted phenylboronic acid.
A proposed synthetic scheme would be the reaction of methyl 2-bromo-4-nitrobenzoate with a variety of substituted phenylboronic acids. The resulting biphenyl (B1667301) ester could then be hydrolyzed to the corresponding carboxylic acid. The characterization of these synthesized analogs would involve a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their molecular structures.
Table 1: Proposed Analogs via Suzuki-Miyaura Coupling
| Benzoic Acid Precursor | Boronic Acid Coupling Partner | Resulting Analog of this compound |
| Methyl 2-bromo-4-nitrobenzoate | 2,5-Difluorophenylboronic acid | This compound |
| Methyl 2-bromo-4-nitrobenzoate | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-nitrobenzoic acid |
| Methyl 2-bromo-4-nitrobenzoate | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-4-nitrobenzoic acid |
| Methyl 2-bromo-4-nitrobenzoate | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-4-nitrobenzoic acid |
Influence of Fluorine and Nitro Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound are significantly influenced by the fluorine and nitro substituents, as well as the biphenyl structure itself.
Electronic Effects: Both the fluorine atoms and the nitro group are strongly electron-withdrawing. The nitro group, in particular, exerts a powerful -I (inductive) and -R (resonance) effect, which decreases the electron density of the benzoic acid ring. quora.com This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. chemicalbook.compatsnap.com The fluorine atoms also contribute to this effect through their high electronegativity (-I effect).
Steric Effects: The 2,5-difluorophenyl group at the ortho position to the carboxylic acid creates significant steric hindrance. This steric crowding forces the carboxyl group to twist out of the plane of its attached benzene (B151609) ring. bldpharm.com This "ortho effect" inhibits resonance between the carboxyl group and the aromatic ring, which further increases the acidity of the carboxylic acid. quora.com
Correlation of Molecular Structure with Advanced Spectroscopic Signatures
The molecular structure of this compound would give rise to a unique set of signals in various spectroscopic analyses. While experimental data is not available, we can predict the key features.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - A downfield singlet for the carboxylic acid proton (>10 ppm).- Complex multiplets in the aromatic region (7.0-8.5 ppm) due to the protons on both phenyl rings, with characteristic splitting patterns from fluorine-proton coupling. |
| ¹³C NMR | - A signal for the carboxylic carbon around 165-170 ppm.- Aromatic carbon signals between 110-150 ppm, with some signals appearing as doublets due to carbon-fluorine coupling.- The carbon attached to the nitro group would be significantly downfield. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).- Characteristic C-F stretches (around 1100-1300 cm⁻¹).- Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹, respectively). |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₇F₂NO₄).- Fragmentation patterns showing the loss of COOH, NO₂, and other fragments. |
Establishing Structure-Property Correlations for Targeted Material Applications
The unique structural features of this compound suggest its potential for various material applications. Biphenyl derivatives are known for their use in liquid crystals, organic light-emitting diodes (OLEDs), and as pharmacologically active agents. arabjchem.orgajgreenchem.com
The rigid biphenyl core provides a stable, planarizable scaffold, which is a desirable characteristic for liquid crystalline materials. The presence of highly polar fluorine and nitro groups can induce a significant dipole moment, which is also beneficial for such applications. Furthermore, the carboxylic acid group provides a handle for further chemical modification, allowing for the tuning of properties.
Table 3: Structure-Property Correlations for Potential Applications
| Structural Feature | Resulting Property | Potential Application |
| Rigid Biphenyl Core | Thermal and chemical stability, potential for ordered packing. | Liquid crystals, organic semiconductors. |
| Fluorine and Nitro Groups | High polarity, strong dipole moment, electron-accepting nature. | Non-linear optical materials, electron-transport materials in OLEDs. |
| Carboxylic Acid Group | Ability to form hydrogen bonds, reactive site for derivatization. | Supramolecular assemblies, precursor for pharmaceuticals and polymers. |
Directed Synthesis of Specific Derivatives for New Chemical Entities
The structure of this compound offers several avenues for directed synthesis to create new chemical entities with tailored properties. The carboxylic acid and the nitro group are particularly amenable to chemical transformation.
One key transformation would be the reduction of the nitro group to an amine. This would yield 4-amino-2-(2,5-difluorophenyl)-benzoic acid, a versatile intermediate. The newly formed amino group could then be subjected to a wide range of reactions to introduce new functionalities.
Table 4: Potential Synthetic Transformations for Derivative Synthesis
| Starting Functional Group | Reagent/Reaction Condition | Resulting Functional Group | Potential New Chemical Entity |
| Carboxylic Acid | SOCl₂ then an amine (R-NH₂) | Amide | A series of substituted amides with potential biological activity. |
| Carboxylic Acid | LiAlH₄ | Alcohol | A primary alcohol that can be further oxidized or esterified. |
| Nitro Group | Sn/HCl or H₂/Pd-C | Amine | A versatile precursor for dyes, polymers, or pharmacophores. |
| Amine (from reduced nitro) | Acyl chloride | Amide | A different class of amides with altered electronic and steric properties. |
Future Research Directions and Perspectives
The unique structural characteristics of 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid, namely its fluorinated biphenyl (B1667301) scaffold, present a fertile ground for future scientific exploration. The strategic placement of fluorine atoms and the nitro group invites further investigation into its chemical reactivity, potential applications, and the refinement of its synthesis. The following sections outline promising avenues for future research that could unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the primary synthetic routes for 2-(2,5-difluorophenyl)-4-nitrobenzoic acid, and how can researchers optimize yields?
The synthesis typically involves nitration of a difluorophenyl-substituted benzoic acid precursor. A common strategy is to employ electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group regioselectively. For example, analogs like 2-chloro-4-fluoro-5-nitrobenzoic acid are synthesized via stepwise halogenation and nitration, requiring careful monitoring of reaction kinetics to avoid over-nitration or decomposition . Optimization may involve adjusting stoichiometry, temperature, and catalytic additives (e.g., FeCl₃ for directing nitro placement).
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- NMR : Analyze NMR to confirm fluorine positions (distinct chemical shifts for 2,5-difluorophenyl groups) and NMR for aromatic proton splitting patterns.
- IR : Identify characteristic carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) peaks.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M-H]⁻ at m/z 296.0274 for C₁₃H₇F₂NO₄). Cross-reference with databases like NIST Chemistry WebBook for validation .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and carboxylic acid groups. Stability tests under varying pH and temperature conditions are critical. For example, avoid prolonged exposure to strong bases (>pH 10), which may hydrolyze the nitro group. Storage at -20°C in anhydrous conditions is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in unit cell parameters or electron density maps often arise from twinning or disorder in the crystal lattice. Use the SHELX suite for refinement:
- Apply TWIN commands in SHELXL to model twinning.
- Employ PART and AFIX instructions to address positional disorder in the difluorophenyl ring. Validate results against high-resolution (<1.0 Å) datasets and compare with structurally related compounds (e.g., 3,5-difluorobenzoic acid derivatives) to identify systematic errors .
Q. What mechanistic insights can be gained from studying the bioactivity of this compound in enzyme inhibition assays?
Structural analogs, such as 4-(2,5-difluorophenyl)benzoic acid, exhibit activity as TRK kinase inhibitors by competitively binding to the ATP pocket. Design assays using:
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD).
- X-ray Crystallography to resolve inhibitor-enzyme complexes, highlighting interactions between the nitro group and catalytic lysine residues. Contradictory results (e.g., varying IC50 values) may arise from protonation states of the carboxylic acid group; test activity at physiologically relevant pH (7.4) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution. Key steps:
- Calculate Fukui indices to identify electrophilic sites (e.g., nitro group para to fluorine).
- Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) with amines or thiols. Validate predictions experimentally using kinetic studies (e.g., UV-Vis monitoring of nitro group displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
